molecular formula C10H8ClNO B8772326 (4-Chloroquinolin-6-yl)methanol CAS No. 648449-07-4

(4-Chloroquinolin-6-yl)methanol

Cat. No.: B8772326
CAS No.: 648449-07-4
M. Wt: 193.63 g/mol
InChI Key: ODSWEWMGSDLDEF-UHFFFAOYSA-N
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Description

(4-Chloroquinolin-6-yl)methanol is a quinoline derivative featuring a chlorine substituent at position 4 and a hydroxymethyl (-CH2OH) group at position 6. Quinoline derivatives are widely studied for their pharmacological properties, including antimalarial, anticancer, and antiparasitic activities.

Properties

CAS No.

648449-07-4

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(4-chloroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-5,13H,6H2

InChI Key

ODSWEWMGSDLDEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of (4-Chloroquinolin-6-yl)methanol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance
(4-Chloroquinolin-6-yl)methanol Cl (C4), -CH2OH (C6) C10H8ClNO* ~199.6* High polarity due to -CH2OH; moderate solubility Potential antimalarial/antiparasitic
4-((4-(4-Chloroquinolin-6-yl)phenyl)sulfonyl)morpholine Cl (C4), sulfonyl-morpholine (C6-linked phenyl) C19H18ClN2O3S 389.1 Enhanced solubility (sulfonyl group); LCMS: 389.1 [M+H]+ Antiparasitic lead optimization
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone Cl (C4), -OCH3 (C6), p-tolyl ketone (C3) C18H14ClNO2 311.8 Low H-bond acceptors (3); hydrophobic (p-tolyl) Undisclosed; structural analog
4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine Cl (C4), -CH3 (C6), -NH-(4-methylphenyl) (C2) C17H16ClN2 289.8 Methyl groups reduce polarity; amine enhances reactivity Undisclosed; crystallography study
Key Observations:
  • Polarity and Solubility: The hydroxymethyl group in (4-Chloroquinolin-6-yl)methanol increases polarity compared to methoxy (-OCH3) or methyl (-CH3) substituents in analogs . The sulfonyl-morpholine group in compound 12 () further enhances solubility, making it a stronger candidate for aqueous formulations .
  • Biological Activity: Compound 12 () demonstrated antiparasitic activity in lead optimization studies, likely due to the sulfonyl-morpholine moiety improving target binding. The absence of a sulfonyl group in (4-Chloroquinolin-6-yl)methanol may limit its efficacy in similar applications unless further functionalized .

Pharmacological Potential

  • Antiparasitic Activity : Compound 12 () is a lead candidate, emphasizing the importance of sulfonyl and morpholine groups in target engagement .
  • Role of Methanol vs. Methoxy: The -CH2OH group in (4-Chloroquinolin-6-yl)methanol offers a reactive site for further derivatization (e.g., esterification), whereas methoxy groups () limit such modifications .

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